Ertapenem sodium

Vue d'ensemble

Description

Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . This compound is particularly used for treating infections in the abdomen, lungs, urinary tract, skin, and diabetic foot .

Mécanisme D'action

Ertapenem sodium, also known as Invanz, ertapenem monosodium, this compound salt, or UNII-2T90KE67L0, is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria .

Target of Action

This compound primarily targets bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

This compound exhibits a bactericidal mode of action . It works by binding to and inhibiting its target PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to defective cell walls and osmotically unstable organisms, making them susceptible to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linking of the peptidoglycan layer of bacterial cell walls . This inhibition disrupts the integrity of the cell wall, rendering the cell vulnerable to osmotic disruption .

Pharmacokinetics

This compound exhibits a plasma half-life of approximately 4 hours in healthy adults . The mean renal clearance of intact ertapenem is 12.8 mL/min compared with a total clearance of 28.4 mL/min . This indicates that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It is largely excreted by the kidneys (80%) and feces (10%) .

Result of Action

The molecular and cellular effects of this compound’s action result in the rapid death of bacterial cells . By covalently binding to PBPs involved in the biosynthesis of mucopeptides in bacterial cell walls, this compound inhibits cellular growth and division and compromises the integrity of the cell wall, eventually causing cell wall lysis .

Action Environment

This compound is unstable at ambient temperature and humidity and requires storage in moisture impermeable containers at -20°C over the retest period of 18 months . In solution, degradation of ertapenem is very rapid outside a very narrow pH range . These environmental factors significantly influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Ertapenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death. This compound exhibits a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 in Escherichia coli .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This bactericidal action is particularly effective against susceptible bacteria, making it a valuable antibiotic for treating infections. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of bacterial cell walls .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) in bacterial cells . By inhibiting these proteins, this compound prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall disruption and ultimately bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a plasma half-life of approximately 4 hours in healthy volunteers . It undergoes renal elimination, with about 80% of the administered dose recovered in urine and 10% in feces . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains effective over extended periods, but its efficacy may decrease with prolonged exposure due to potential resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that maintaining carbapenem concentrations above the organism’s minimum inhibitory concentration (MIC) for approximately 40% of the dosing interval is necessary for optimal bactericidal effect . Higher doses of this compound can lead to increased efficacy, but they may also result in toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is primarily metabolized through hydrolysis of its beta-lactam ring by dehydropeptidase I, an enzyme predominantly found in the kidneys . This hydrolysis results in the formation of a ring-opened derivative, which is pharmacologically inactive . The metabolic pathways of this compound involve renal elimination, with the majority of the administered dose excreted unchanged in urine . The compound’s interaction with dehydropeptidase I is crucial for its metabolism and elimination.

Transport and Distribution

This compound is transported and distributed within cells and tissues through renal elimination . It undergoes glomerular filtration and net tubular secretion, resulting in its excretion in urine . The apparent volume of distribution at steady state is approximately 0.12 L/kg in adults . This compound’s transport and distribution are influenced by its binding to plasma proteins, with about 85-95% of the compound bound to proteins in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound’s targeting signals and post-translational modifications direct it to the bacterial cell wall, allowing it to bind to penicillin-binding proteins and inhibit cell wall synthesis . This localization is essential for its activity and function as an antibiotic.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ertapenem sodium involves several steps, including the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium . One method involves the use of column purification and freeze-drying techniques . Another method includes the use of high-performance liquid chromatography (HPLC) to resolve impurities and degradation products .

Industrial Production Methods

Industrial production of this compound typically involves the use of sodium bicarbonate and sodium hydroxide to stabilize the compound before lyophilization . The process also includes the use of various solvents and reagents to ensure the purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ertapenem sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions. It is stable to dehydropeptidase and binds preferably to penicillin-binding proteins .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium bicarbonate, sodium hydroxide, and various organic solvents like acetonitrile and methanol . The pH of the reaction medium is often adjusted to optimize the reaction conditions .

Major Products Formed

The major products formed from the reactions involving this compound include various dimer impurities and degradation products . These impurities are typically resolved using HPLC methods .

Applications De Recherche Scientifique

Ertapenem sodium has a wide range of scientific research applications. It is used in the treatment of moderate to severe infections caused by susceptible bacteria . It is also used in the prophylaxis of surgical site infections following elective colorectal surgery . In addition, this compound is used in research studies to understand its efficacy against various bacterial strains and its potential use in treating ceftriaxone-resistant gonorrhea .

Comparaison Avec Des Composés Similaires

Ertapenem sodium is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem . While all three compounds share a broad spectrum of antimicrobial activity, this compound is unique in its once-daily dosing regimen and its stability against dehydropeptidase . Unlike imipenem and meropenem, this compound has limited activity against Pseudomonas species .

Similar Compounds

Imipenem: Requires co-administration with cilastatin to prevent degradation by dehydropeptidase.

Meropenem: Does not require cilastatin and has a slightly broader spectrum of activity against Gram-negative pathogens.

Nitrofurantoin: Used specifically for urinary tract infections and has a different mechanism of action.

Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity but different pharmacokinetics and side effects.

This compound stands out due to its unique pharmacokinetic profile and its efficacy in treating a wide range of infections with a convenient dosing regimen.

Activité Biologique

Ertapenem sodium, marketed under the trade name Invanz , is a parenteral beta-lactam antibiotic belonging to the carbapenem class. It is primarily used to treat a variety of infections caused by susceptible bacteria. This article explores the biological activity of this compound, including its antimicrobial spectrum, mechanisms of action, pharmacokinetics, and relevant clinical findings.

Spectrum of Activity

Ertapenem exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness encompasses:

- Gram-positive bacteria : Includes Streptococcus pneumoniae (including penicillin-resistant strains), Staphylococcus aureus (excluding MRSA), and Enterococcus faecalis.

- Gram-negative bacteria : Effective against enteric organisms, including those producing extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases. However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter baumannii .

Ertapenem's bactericidal activity is primarily due to its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly with high affinity for PBPs 2 and 3 in Escherichia coli. This binding disrupts the transpeptidation process essential for cell wall integrity, leading to cell lysis and death .

Resistance Profile

Ertapenem is notably stable against a variety of beta-lactamases, which enhances its effectiveness against resistant bacterial strains. However, it is susceptible to hydrolysis by metallo-beta-lactamases, which can limit its efficacy in certain resistant infections .

Absorption and Distribution

Ertapenem is administered intravenously or intramuscularly. Following administration, it achieves peak plasma concentrations rapidly. The drug demonstrates high protein binding (approximately 85%) and has a volume of distribution that indicates extensive tissue penetration .

Metabolism and Elimination

The metabolism of ertapenem primarily occurs via hydrolysis of its beta-lactam ring, resulting in an inactive metabolite. Approximately 80% of the administered dose is excreted unchanged in the urine, with a mean plasma half-life of about 4 hours in healthy adults .

Case Studies

Several clinical studies have evaluated the efficacy of ertapenem in various infection settings:

- Intra-abdominal Infections : A randomized controlled trial demonstrated that ertapenem was non-inferior to meropenem in treating complicated intra-abdominal infections, with similar safety profiles .

- Skin and Soft Tissue Infections : In another study involving patients with skin infections, ertapenem showed a high clinical cure rate (over 90%) compared to standard therapies .

Clinical Applications

Ertapenem is indicated for the treatment of several types of infections, including:

- Complicated intra-abdominal infections

- Complicated skin and skin structure infections

- Community-acquired pneumonia

- Urinary tract infections caused by susceptible organisms .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Drug Class | Carbapenem |

| Trade Name | Invanz |

| Spectrum | Broad: Gram-positive & Gram-negative (limited against Pseudomonas) |

| Mechanism | Inhibits cell wall synthesis via PBPs |

| Resistance | Stable against many beta-lactamases; susceptible to metallo-beta-lactamases |

| Half-life | ~4 hours |

| Elimination Route | Primarily renal |

Propriétés

Numéro CAS |

153773-82-1 |

|---|---|

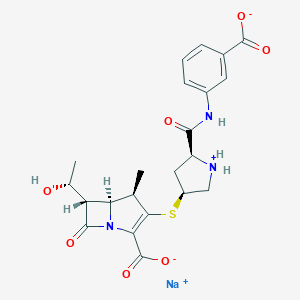

Formule moléculaire |

C22H24N3NaO7S |

Poids moléculaire |

497.5 g/mol |

Nom IUPAC |

sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 |

Clé InChI |

ZXNAQFZBWUNWJM-HRXMHBOMSA-M |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |

SMILES isomérique |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+] |

SMILES canonique |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+] |

Apparence |

White or light yellow powder |

melting_point |

230-234 |

Description physique |

Solid |

Pictogrammes |

Health Hazard; Environmental Hazard |

Solubilité |

2.86e-01 g/L |

Synonymes |

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt; [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ertapenem sodium exert its antibacterial effect?

A1: this compound, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [] This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: The provided research papers do not explicitly state the molecular formula and weight of this compound.

Q3: What spectroscopic data is available for this compound?

A4: Several research papers mention analytical techniques employed for characterizing this compound. These include Fourier Transform Infrared (FT-IR) spectroscopy, [] X-ray powder diffraction (XRPD), [, ] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [] While specific spectral data is not provided, these techniques confirm the structural identity and purity of this compound.

Q4: How does this compound behave in different intravenous solutions?

A5: Studies show that this compound is most stable in 0.9% and 0.225% sodium chloride solutions. [] It exhibits decreased stability in mannitol and dextrose solutions. [] Storage at 4°C significantly improves stability compared to 25°C. []

Q5: How stable is this compound under different conditions?

A6: Research indicates this compound demonstrates greater stability in solid state compared to solution. [] It degrades under basic conditions, [, ] but remains stable under acidic, oxidative, photolytic, and thermal stress conditions. [, ]

Q6: Are there specific formulation strategies to enhance this compound's stability or bioavailability?

A7: One study highlights the development of a freeze-dried preparation of this compound using a carbon dioxide source. [] This method reportedly increases the stability of ertapenem monosodium salt, enhancing the active ingredient content and reducing impurities. []

Q7: What analytical methods are commonly used for this compound analysis?

A8: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this compound analysis. [] Researchers have developed and validated various HPLC methods, both isocratic and gradient, for quantifying this compound in bulk drug substances, pharmaceutical dosage forms, and even biological fluids. [, , , , ] Additionally, UV spectrophotometry, [] capillary electrophoresis, [] and bioassays using Staphylococcus aureus [, ] have also been employed.

Q8: How do researchers ensure the quality and consistency of this compound?

A9: Researchers emphasize the importance of quality control in ensuring accurate dosage and minimizing the development of antimicrobial resistance. [] They achieve this through rigorous analytical method validation, adhering to ICH guidelines. [, , , ] This ensures accuracy, precision, selectivity, and robustness of the analytical method. [, , , ]

Q9: How is this compound administered, and what is its bioavailability?

A10: this compound can be administered both intravenously and intramuscularly. [, ] The relative bioavailability of a 1-g intramuscular dose is approximately 92%. []

Q10: Does this compound accumulate in the body after multiple doses?

A11: Research indicates that this compound does not accumulate after multiple 1-g intramuscular daily doses over 7 days. []

Q11: How effective is this compound in treating uncomplicated acute appendicitis?

A12: While this compound in combination with other antibiotics is a successful treatment option for uncomplicated acute appendicitis, a study found that oral antibiotic monotherapy did not demonstrate noninferiority compared to combined intravenous and oral antibiotic therapy at a 3-year follow-up. [] Another study showed that at a 5-year follow-up, 61% of patients initially treated with antibiotics for uncomplicated acute appendicitis had not required an appendectomy. []

Q12: What is known about the toxicological profile of this compound?

A14: The provided research focuses primarily on analytical methods and formulation, with limited information on toxicology. One study mentions the determination of a potential genotoxic impurity, m-aminobenzoic acid, in ertapenem monosodium drug substance. []

Q13: Are there clinically significant drug interactions with this compound?

A15: While the provided papers do not extensively detail drug interactions, one study reports a case where concurrent administration of this compound and rifampin significantly impacted warfarin dosing due to a drug interaction. [, ] This highlights the need for careful monitoring and dose adjustments when using ertapenem with certain other medications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.